molecular formula C27H28BrN7O2 B1409133 tert-butyl 4-(5-(5-bromo-4-(pyridin-2-ylamino)pyrimidin-2-ylamino)-1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 1260178-66-2

tert-butyl 4-(5-(5-bromo-4-(pyridin-2-ylamino)pyrimidin-2-ylamino)-1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B1409133
M. Wt: 562.5 g/mol
InChI Key: DJFZYYHRWRBVBJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-(5-bromo-4-(pyridin-2-ylamino)pyrimidin-2-ylamino)-1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C27H28BrN7O2 and its molecular weight is 562.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl 4-(5-(5-bromo-4-(pyridin-2-ylamino)pyrimidin-2-ylamino)-1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 4-(5-(5-bromo-4-(pyridin-2-ylamino)pyrimidin-2-ylamino)-1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Drug Synthesis

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a key intermediate in the synthesis of tert-butyl 4-(5-(5-bromo-4-(pyridin-2-ylamino)pyrimidin-2-ylamino)-1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate, plays a crucial role in developing small molecule anticancer drugs. Its synthesis is pivotal due to its application in dysfunctional signaling pathways in cancer therapy, especially targeting the PI3K/AKT/mTOR pathway. The compound has been utilized in the synthesis of numerous anticancer agents, highlighting the continuous need for developing and optimizing anti-tumor inhibitors (Zhang, Ye, Xu, & Xu, 2018).

Histamine H4 Receptor Ligand Studies

Research on 2-aminopyrimidines, including the tert-butyl derivative, as ligands for the histamine H4 receptor (H4R) indicates their potential in the development of anti-inflammatory and antinociceptive agents. These compounds, through systematic modification, have shown efficacy in vitro and in animal models, suggesting their possible application in pain management (Altenbach et al., 2008).

Condensation Reactions in Organic Chemistry

The tert-butyl derivative is involved in condensation reactions with various non-nucleophilic N-heterocycles and anilides. These reactions, facilitated by di-tert-butyl dicarbonate (Boc2O), have expanded the acylation scope of non-nucleophilic nitrogen compounds. This process is significant in the synthesis of indoles, pyrroles, and other heterocyclic compounds, demonstrating high functional group compatibility (Umehara, Ueda, & Tokuyama, 2016).

Synthesis of Gamma-Carbolines

The compound's involvement in the palladium-catalyzed intramolecular iminoannulation of alkynes leads to the formation of gamma-carboline derivatives. This synthesis approach is pivotal in creating various gamma-carboline derivatives, showcasing a method to develop heteropolycycles with potential pharmaceutical applications (Zhang & Larock, 2003).

properties

IUPAC Name

tert-butyl 4-[5-[[5-bromo-4-(pyridin-2-ylamino)pyrimidin-2-yl]amino]-1H-indol-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28BrN7O2/c1-27(2,3)37-26(36)35-12-9-17(10-13-35)20-15-30-22-8-7-18(14-19(20)22)32-25-31-16-21(28)24(34-25)33-23-6-4-5-11-29-23/h4-9,11,14-16,30H,10,12-13H2,1-3H3,(H2,29,31,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFZYYHRWRBVBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2C=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=N5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28BrN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601101164
Record name 1(2H)-Pyridinecarboxylic acid, 4-[5-[[5-bromo-4-(2-pyridinylamino)-2-pyrimidinyl]amino]-1H-indol-3-yl]-3,6-dihydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601101164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-(5-(5-bromo-4-(pyridin-2-ylamino)pyrimidin-2-ylamino)-1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate

CAS RN

1260178-66-2
Record name 1(2H)-Pyridinecarboxylic acid, 4-[5-[[5-bromo-4-(2-pyridinylamino)-2-pyrimidinyl]amino]-1H-indol-3-yl]-3,6-dihydro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260178-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1(2H)-Pyridinecarboxylic acid, 4-[5-[[5-bromo-4-(2-pyridinylamino)-2-pyrimidinyl]amino]-1H-indol-3-yl]-3,6-dihydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601101164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 4-(5-(5-bromo-4-(pyridin-2-ylamino)pyrimidin-2-ylamino)-1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 4-(5-(5-bromo-4-(pyridin-2-ylamino)pyrimidin-2-ylamino)-1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Reactant of Route 3
tert-butyl 4-(5-(5-bromo-4-(pyridin-2-ylamino)pyrimidin-2-ylamino)-1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Reactant of Route 4
tert-butyl 4-(5-(5-bromo-4-(pyridin-2-ylamino)pyrimidin-2-ylamino)-1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-butyl 4-(5-(5-bromo-4-(pyridin-2-ylamino)pyrimidin-2-ylamino)-1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-butyl 4-(5-(5-bromo-4-(pyridin-2-ylamino)pyrimidin-2-ylamino)-1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate

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